N-Undecanoylglycine-d2: A Technical Guide to Synthesis and Chemical Properties
N-Undecanoylglycine-d2: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of N-Undecanoylglycine-d2, a deuterated N-acyl amino acid of significant interest in metabolomics and drug development. This document details the synthetic pathways, experimental protocols, and key chemical characteristics to support its application as an internal standard and research tool.
Introduction
N-Undecanoylglycine is an endogenous N-acyl amino acid, a class of signaling lipids involved in various physiological processes. The deuterated isotopologue, N-Undecanoylglycine-d2, serves as an invaluable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other related metabolites in complex biological matrices. Its use allows for the correction of analytical variability, leading to more accurate and reliable data in metabolomic studies.
Synthesis of N-Undecanoylglycine-d2
The synthesis of N-Undecanoylglycine-d2 is typically achieved through the acylation of glycine-d2 with undecanoic acid or its activated derivative, undecanoyl chloride. A common and effective method involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Synthetic Scheme
The overall synthetic scheme can be visualized as the coupling of two primary precursors: glycine-d2 and undecanoic acid.
Caption: Synthetic pathway for N-Undecanoylglycine-d2.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of N-Undecanoylglycine-d2 using DCC as a coupling agent.
Materials:
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Glycine-d2
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Undecanoic acid
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Dichloromethane (DCM), anhydrous
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Ethyl acetate (B1210297)
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Hydrochloric acid (HCl), 1 M
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve undecanoic acid (1.0 eq) in anhydrous dichloromethane. Add glycine-d2 (1.1 eq) to the solution.
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Coupling Reaction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.
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Work-up:
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Filter the reaction mixture to remove the precipitated DCU.
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Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure N-Undecanoylglycine-d2.
Caption: Experimental workflow for the synthesis of N-Undecanoylglycine-d2.
Chemical Properties of N-Undecanoylglycine-d2
The chemical properties of N-Undecanoylglycine-d2 are summarized below. Experimental data for the deuterated compound is limited; therefore, some properties are predicted based on the non-deuterated analog and similar long-chain N-acyl amino acids.
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃D₂NO₃ | Calculated |
| Molecular Weight | 245.36 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Analogy |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Water Solubility | 0.06 g/L (Predicted for non-deuterated) | PubChem |
| logP | 3.48 (Predicted for non-deuterated) | PubChem |
| pKa (Strongest Acidic) | ~4.05 (Predicted for non-deuterated) | HMDB |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
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δ 6.0-6.5 (br s, 1H, -NH)
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δ 2.25 (t, J = 7.5 Hz, 2H, -CH₂-C=O)
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δ 1.63 (quint, J = 7.5 Hz, 2H, -CH₂-CH₂-C=O)
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δ 1.25 (m, 14H, -(CH₂)₇-)
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δ 0.88 (t, J = 7.0 Hz, 3H, -CH₃)
Note: The signal for the glycine (B1666218) -CH₂- group is absent due to deuteration.
¹³C NMR (100 MHz, CDCl₃):
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δ 174.5 (-COOH)
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δ 173.0 (-C=O)
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δ 41.0 (-CD₂-)
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δ 36.5 (-CH₂-C=O)
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δ 31.9, 29.6, 29.5, 29.4, 29.3, 29.2, 25.6, 22.7 (-(CH₂)₈-)
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δ 14.1 (-CH₃)
Mass Spectrometry (ESI-MS/MS):
The fragmentation of N-Undecanoylglycine-d2 in negative ion mode is expected to yield characteristic product ions.
Caption: Predicted ESI-MS/MS fragmentation of N-Undecanoylglycine-d2.
Applications in Research
N-Undecanoylglycine-d2 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. Its key applications include:
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Accurate Quantification: Enables precise measurement of endogenous N-undecanoylglycine levels in biological samples such as plasma, serum, and tissues.
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Metabolic Flux Analysis: Can be used in stable isotope tracing studies to investigate the metabolic pathways involving N-acyl amino acids.
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Pharmacokinetic Studies: Serves as a tool in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of related compounds.
Conclusion
This technical guide provides essential information for the synthesis and characterization of N-Undecanoylglycine-d2. The detailed protocols and compiled chemical properties will aid researchers in the effective utilization of this important tool for advancing our understanding of the role of N-acyl amino acids in health and disease. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.
